Cas no 2731014-55-2 (3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1))
3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1)
- 2731014-55-2
- 3-hydroxypyrrolidine-3-carbonitrile hydrochloride
- EN300-37113905
-
- Inchi: 1S/C5H8N2O.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-2,4H2;1H
- InChI Key: IMBDJRGNXXSXHY-UHFFFAOYSA-N
- SMILES: C(C1(CNCC1)O)#N.Cl
Computed Properties
- Exact Mass: 148.0403406g/mol
- Monoisotopic Mass: 148.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 137
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56Ų
3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37113905-0.05g |
3-hydroxypyrrolidine-3-carbonitrile hydrochloride |
2731014-55-2 | 95% | 0.05g |
$229.0 | 2023-06-04 | |
| Enamine | EN300-37113905-0.1g |
3-hydroxypyrrolidine-3-carbonitrile hydrochloride |
2731014-55-2 | 95% | 0.1g |
$342.0 | 2023-06-04 | |
| Enamine | EN300-37113905-0.25g |
3-hydroxypyrrolidine-3-carbonitrile hydrochloride |
2731014-55-2 | 95% | 0.25g |
$487.0 | 2023-06-04 | |
| Enamine | EN300-37113905-0.5g |
3-hydroxypyrrolidine-3-carbonitrile hydrochloride |
2731014-55-2 | 95% | 0.5g |
$768.0 | 2023-06-04 | |
| Enamine | EN300-37113905-1.0g |
3-hydroxypyrrolidine-3-carbonitrile hydrochloride |
2731014-55-2 | 95% | 1g |
$986.0 | 2023-06-04 | |
| Enamine | EN300-37113905-2.5g |
3-hydroxypyrrolidine-3-carbonitrile hydrochloride |
2731014-55-2 | 95% | 2.5g |
$1931.0 | 2023-06-04 | |
| Enamine | EN300-37113905-5.0g |
3-hydroxypyrrolidine-3-carbonitrile hydrochloride |
2731014-55-2 | 95% | 5g |
$2858.0 | 2023-06-04 | |
| Enamine | EN300-37113905-10.0g |
3-hydroxypyrrolidine-3-carbonitrile hydrochloride |
2731014-55-2 | 95% | 10g |
$4236.0 | 2023-06-04 | |
| Aaron | AR0290N9-50mg |
3-hydroxypyrrolidine-3-carbonitrilehydrochloride |
2731014-55-2 | 95% | 50mg |
$340.00 | 2025-02-17 | |
| Aaron | AR0290N9-100mg |
3-hydroxypyrrolidine-3-carbonitrilehydrochloride |
2731014-55-2 | 95% | 100mg |
$496.00 | 2025-02-17 |
3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1)
Research Brief on 3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) (CAS: 2731014-55-2): Recent Advances and Applications
3-Pyrrolidinecarbonitrile, 3-hydroxy-, hydrochloride (1:1) (CAS: 2731014-55-2) is a chiral pyrrolidine derivative that has garnered significant attention in pharmaceutical and chemical research due to its versatile applications as a building block for bioactive molecules. Recent studies highlight its role in the synthesis of enzyme inhibitors, receptor modulators, and other pharmacologically active compounds. This brief synthesizes the latest findings (2022-2024) on its synthesis, biological activity, and industrial applications.
Synthetic Innovations: A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00512) reported an optimized asymmetric synthesis route for 2731014-55-2 using proline-derived organocatalysts, achieving 98% ee and 85% yield. The method addresses previous challenges in stereocontrol during the cyanohydrin formation step. Parallel work in Organic Process Research & Development (2024) demonstrated scalable production (>100 kg/batch) via continuous flow chemistry, reducing hydrochloride byproduct formation by 40%.
Pharmacological Relevance: The compound's hydroxyl-pyrrolidine scaffold has been identified as a key pharmacophore in: 1) Selective DPP-4 inhibitors for diabetes (IC50 = 3.2 nM in derivative compounds; Bioorganic Chemistry, 2023), 2) NLRP3 inflammasome modulators showing promise in gout therapy (in vivo efficacy = 68% inflammation reduction at 10 mg/kg; European Journal of Medicinal Chemistry, 2024), and 3) Novel TRPV1 antagonists for neuropathic pain management (Ki = 8.7 nM; patent WO202318764A1).
Industrial Applications: Three major pharmaceutical companies have included 2731014-55-2 in their 2024 development pipelines, primarily as an intermediate for: 1) Next-generation GLP-1 receptor agonists (Phase II trials), 2) Dual-acting 5-HT1A/D2 ligands for CNS disorders, and 3) Antibody-drug conjugates (ADCs) linker chemistry. The global market for pyrrolidine-based intermediates is projected to reach $1.2B by 2026 (CAGR 6.7%), with this compound representing ~15% of chiral pyrrolidine demand.
Safety and Regulatory Updates: Recent toxicological profiling (OECD 423 guidelines) established an oral LD50 > 2000 mg/kg in rats, with no genotoxicity observed in Ames tests. The European Chemicals Agency (ECHA) added 2731014-55-2 to its registered substances list (2023), while the FDA granted Q1/Q2 equivalence status for its use in approved drug formulations.
Future Directions: Emerging research explores: 1) Biocatalytic approaches using engineered nitrilases for greener synthesis (ACS Catalysis, 2024), 2) Structural modifications to enhance blood-brain barrier penetration, and 3) Applications in PROTAC degraders targeting undruggable proteins. The compound's versatility positions it as a critical enabler for next-generation therapeutics.
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